N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE
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Overview
Description
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE is a complex organic compound that features a dibenzofuran core, a pyrrolidinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives or via the oxidation of benzofuran derivatives.
Introduction of Pyrrolidinone Moiety: The pyrrolidinone group is often introduced through a reaction involving pyrrolidinone and an appropriate electrophile.
Sulfonamide Formation:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as halogenation and nitration.
Nucleophilic Substitution: The sulfonamide group can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinone moiety.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) are commonly used.
Nitration: Nitric acid and sulfuric acid are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated derivatives of the original compound .
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the pyrrolidinone and sulfonamide groups.
Dibenzo[b,d]thiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Carbazole: Contains a nitrogen atom in the central ring, differing from the oxygen in dibenzofuran.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONAMIDE is unique due to its combination of the dibenzofuran core, pyrrolidinone moiety, and sulfonamide group,
Properties
Molecular Formula |
C22H18N2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O4S/c25-22-6-3-13-24(22)16-8-10-17(11-9-16)29(26,27)23-15-7-12-19-18-4-1-2-5-20(18)28-21(19)14-15/h1-2,4-5,7-12,14,23H,3,6,13H2 |
InChI Key |
RETHIGOXQPQYEO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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